N-(2-hydroxy-3-phenylpropyl)-1-(3-methylphenyl)methanesulfonamide
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Overview
Description
N-(2-hydroxy-3-phenylpropyl)-1-(3-methylphenyl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, and a hydroxy-phenylpropyl moiety, which can contribute to its reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-phenylpropyl)-1-(3-methylphenyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hydroxy-Phenylpropyl Intermediate: This step involves the reaction of benzaldehyde with a suitable reagent to form the hydroxy-phenylpropyl intermediate.
Sulfonamide Formation: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-phenylpropyl)-1-(3-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitrating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its sulfonamide group.
Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-phenylpropyl)-1-(3-methylphenyl)methanesulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzyme active sites and inhibit their activity. The hydroxy-phenylpropyl moiety can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-3-phenylpropyl)-1-phenylmethanesulfonamide
- N-(2-hydroxy-3-phenylpropyl)-1-(4-methylphenyl)methanesulfonamide
Uniqueness
N-(2-hydroxy-3-phenylpropyl)-1-(3-methylphenyl)methanesulfonamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets
Properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-1-(3-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-14-6-5-9-16(10-14)13-22(20,21)18-12-17(19)11-15-7-3-2-4-8-15/h2-10,17-19H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSZYLFZKYYSBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC(CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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